Azoxymethane

Descripción

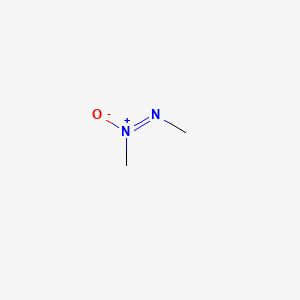

Structure

3D Structure

Propiedades

IUPAC Name |

methyl-methylimino-oxidoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O/c1-3-4(2)5/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGAKHGXRMXWHBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=[N+](C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O | |

| Record name | AZOXYMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020124, DTXSID70860350 | |

| Record name | Azoxymethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Methyl-ONN-azoxy)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70860350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Azoxymethane is a clear oily liquid. (NTP, 1992) | |

| Record name | AZOXYMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

208 °F at 760 mmHg (NTP, 1992) | |

| Record name | AZOXYMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992) | |

| Record name | AZOXYMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.994 at 72.3 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | AZOXYMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

25843-45-2, 54168-20-6 | |

| Record name | AZOXYMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Azoxymethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025843452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-Methylazoxymethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054168206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZOXYMETHANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171779 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Azoxymethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azoxymethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZOXYMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MO0N1J0SEN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Azoxymethane (AOM): An In-Depth Technical Guide to its In Vivo Mechanism of Action

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azoxymethane (B1215336) (AOM) is a potent and widely utilized organotropic carcinogen that specifically induces colorectal cancer (CRC) in rodent models. Its utility in preclinical research stems from its ability to recapitulate the histopathological and molecular progression of human sporadic and colitis-associated CRC, advancing from preneoplastic lesions known as aberrant crypt foci (ACF) to adenomas and, ultimately, invasive adenocarcinomas.[1][2][3] The carcinogenic activity of AOM is not direct; it necessitates metabolic activation in vivo to generate a reactive electrophile that methylates DNA, thereby initiating a cascade of genetic and epigenetic alterations. This guide provides a comprehensive technical overview of AOM's mechanism of action, detailing its metabolic activation, the resultant molecular damage, its impact on critical signaling pathways, and standardized experimental protocols for its use in research.

Metabolic Activation and DNA Adduct Formation

The carcinogenicity of AOM is entirely dependent on its biotransformation into a DNA-alkylating agent. This multi-step process is primarily mediated by cytochrome P450 (P450) enzymes located in the liver and, to a lesser extent, the colon.[4][5]

2.1 Bioactivation Pathway AOM itself is a procarcinogen and must undergo enzymatic conversion to exert its effects.[4][6] The key steps are:

-

α-Hydroxylation: AOM is first metabolized by P450 enzymes, principally CYP2E1, via hydroxylation to yield the unstable intermediate, methylazoxymethanol (B1197960) (MAM).[1][4][7]

-

Spontaneous Decomposition: MAM is highly unstable and undergoes spontaneous, non-enzymatic decomposition to form formaldehyde (B43269) and the ultimate carcinogen: a highly reactive methyldiazonium ion (CH₃N₂⁺).[4]

-

DNA Alkylation: The methyldiazonium ion readily attacks nucleophilic sites on DNA bases, transferring a methyl group. This process, known as DNA alkylation or methylation, is the primary genotoxic event.[4]

2.2 Formation of Pro-mutagenic DNA Adducts The methyldiazonium ion forms several DNA adducts, but the most significant for carcinogenesis is O⁶-methylguanine (O⁶-meG).[8][9] While N⁷-methylguanine (N⁷-meG) is formed more abundantly, it is less mutagenic and is often efficiently removed by DNA repair mechanisms.[4][5]

The persistence of O⁶-meG is critical because, during DNA replication, it incorrectly pairs with thymine (B56734) instead of cytosine. This leads to characteristic G:C to A:T transition mutations in daughter DNA strands.[1] If these mutations occur within critical proto-oncogenes or tumor suppressor genes, they can initiate the process of malignant transformation.[1][2]

Perturbation of Core Signaling Pathways

The G:C → A:T mutations induced by AOM's metabolite preferentially target and activate key signaling pathways that govern cell proliferation, survival, and differentiation. The two most critical pathways implicated in AOM-driven carcinogenesis are the Wnt/β-catenin and Ras-MAPK pathways.

3.1 Wnt/β-catenin Pathway Aberrant activation of the Wnt pathway is a hallmark of most colorectal cancers. In the AOM model, this is typically achieved through direct mutation of the β-catenin gene (Ctnnb1).

-

Mutational Hotspots: AOM induces mutations in the N-terminal region of β-catenin (codons 32, 33, 34, 37, and 41), which are critical serine and threonine residues for its phosphorylation by Glycogen Synthase Kinase 3β (GSK-3β).[1][2]

-

Inhibition of Degradation: In unstimulated cells, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. AOM-induced mutations prevent this phosphorylation, leading to the stabilization and accumulation of β-catenin in the cytoplasm.[1]

-

Nuclear Translocation and Gene Expression: Accumulated β-catenin translocates to the nucleus, where it binds to T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors. This complex then drives the expression of target genes such as c-Myc and Cyclin D1, which promote uncontrolled cell proliferation.[1][10][11]

3.2 Ras-MAPK Pathway The Ras family of small GTPases are central regulators of cell growth. AOM frequently causes activating mutations in the K-ras gene.

-

Activating Mutations: The G to A transitions induced by AOM often occur in K-ras, locking the protein in a constitutively active, GTP-bound state.[1][2]

-

Downstream Cascade: Activated K-ras triggers a downstream phosphorylation cascade, most notably the Raf-MEK-ERK (MAPK) pathway.[1][12]

-

Carcinogenic Outcomes: Persistent signaling through the MAPK pathway promotes cell proliferation, survival, and angiogenesis, contributing significantly to tumor development.[12]

3.3 Oxidative Stress and Inflammation AOM's mechanism extends beyond direct mutagenesis. Its metabolism generates reactive oxygen species (ROS), inducing a state of oxidative stress.[13][14]

-

Redox Imbalance: AOM treatment leads to the depletion of cellular antioxidants, such as reduced glutathione (B108866) (GSH), and an increase in lipid peroxidation, indicating widespread oxidative damage.[14][15]

-

Inflammatory Promotion (AOM/DSS Model): This effect is powerfully exploited in colitis-associated cancer models, where AOM is combined with the inflammatory agent dextran (B179266) sulfate (B86663) sodium (DSS).[16] DSS disrupts the colonic epithelial barrier, inducing a robust inflammatory response characterized by the release of pro-inflammatory cytokines like TNF-α and IL-6.[13][16]

-

NF-κB and STAT3 Activation: This inflammatory milieu leads to the chronic activation of pro-survival signaling pathways, including NF-κB and STAT3.[17][18] NF-κB, in particular, is essential for the survival of pre-malignant cells by upregulating anti-apoptotic genes, thereby linking inflammation directly to cancer promotion.[17][19]

Quantitative Data Summary

The following tables summarize key quantitative data from representative in vivo studies using AOM.

Table 1: AOM-Induced DNA Adduct Levels in Rodent Tissues

| Parameter | Animal Model | AOM Dose (mg/kg) | Time Point | Tissue | O⁶-meG Level | N⁷-meG Level | Reference |

|---|---|---|---|---|---|---|---|

| DNA Adducts | Wild-Type Mice | 14 | 6 hours | Liver | ~250 adducts/10⁷ dG | ~1200 adducts/10⁷ dG | [4][5] |

| DNA Adducts | Wild-Type Mice | 14 | 6 hours | Distal Colon | ~50 adducts/10⁷ dG | ~150 adducts/10⁷ dG | [4][5] |

| DNA Adducts | AKR Mice (Resistant) | 20 | 6 hours | Colon | ~12.5 adducts/10⁶ Gua | ~35 adducts/10⁶ Gua | [20] |

| DNA Adducts | SWR Mice (Susceptible) | 20 | 48 hours | Colon | ~2.5 adducts/10⁶ Gua | Not Reported |[20] |

Note: Units and methodologies may vary between studies. dG = deoxyguanosine; Gua = Guanine.

Table 2: Representative AOM Dosage Regimens and Tumor Outcomes

| Model Type | Animal Strain | AOM Dose (mg/kg) & Frequency | Co-treatment | Duration | Tumor Incidence | Tumor Multiplicity | Reference |

|---|---|---|---|---|---|---|---|

| Sporadic | Balb/c Mice | 10 mg/kg, 1x/week for 6 weeks | None | 30 weeks | 84% (Adenoma+Carcinoma) | Not Specified | [21] |

| Sporadic | A/J Mice | 10 mg/kg, 1x/week for 4 weeks | None | 6 months | Not Specified | ~15 tumors/mouse | [6] |

| Sporadic | F344 Rats | 15 mg/kg, 1x/week for 2 weeks | None | 32 weeks | 100% | ~4.5 tumors/rat | [22] |

| Colitis-Associated | C57BL/6 Mice | 12.5 mg/kg, single injection | 2.5% DSS for 7 days | 10-16 weeks | High | ~10-15 tumors/mouse | [6] |

| Colitis-Associated | ICR Mice | 10 mg/kg, single injection | 2% DSS for 7 days | 14 weeks | 100% | 9.75 ± 2.49 |[23] |

Detailed Experimental Protocols

The following are generalized protocols for common AOM-induced carcinogenesis models. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

5.1 Protocol for AOM-Induced Sporadic CRC Model

This model is used to study CRC development arising without prior chronic inflammation.

-

Animal Model: 6-8 week old male mice (e.g., A/J or Balb/c strains are susceptible).

-

AOM Preparation: Prepare a working solution of AOM in sterile 0.9% saline. A concentration of 1 mg/mL is common. AOM is toxic and should be handled with appropriate personal protective equipment.

-

Administration: Administer AOM via intraperitoneal (i.p.) injection at a dose of 10 mg/kg body weight. Repeat injections once weekly for 6 consecutive weeks.[6][21]

-

Monitoring: Monitor animals weekly for weight loss and signs of distress.

-

Termination and Tissue Collection: Euthanize animals at a pre-determined endpoint (e.g., 20-30 weeks after the first injection).[21] Dissect the entire colon, flush gently with phosphate-buffered saline (PBS), and open longitudinally.

-

Tumor Assessment: Count all visible tumors and measure their dimensions using calipers. Fix tissues in 10% neutral buffered formalin for histopathological analysis.

5.2 Protocol for AOM/DSS-Induced Colitis-Associated CRC Model

This model rapidly induces tumors within an inflammatory microenvironment.

-

Animal Model: 6-8 week old mice (C57BL/6 strain is commonly used).

-

Initiation (Day 0): Administer a single i.p. injection of AOM at a dose of 10–12.5 mg/kg body weight.[6]

-

Promotion (Starting Day 5-7): Administer dextran sulfate sodium (DSS, molecular weight 36-50 kDa) at a concentration of 2-3% (w/v) in the drinking water for 7 consecutive days.[6][21]

-

Recovery: Replace the DSS solution with regular drinking water for a 14-day recovery period.

-

DSS Cycles (Optional): For a more aggressive tumor phenotype, the 7-day DSS/14-day recovery cycle can be repeated two more times.[6]

-

Monitoring: Monitor mice daily during DSS administration for weight loss, stool consistency, and presence of blood. A 15-20% body weight loss is indicative of successful colitis induction.[6]

-

Termination and Assessment: Euthanize animals at the experimental endpoint (e.g., 10-20 weeks after AOM injection).[6][23] Collect and analyze colonic tissue for tumors as described in Protocol 5.1.

5.3 Protocol for Quantification of Aberrant Crypt Foci (ACF)

ACF are the earliest identifiable preneoplastic lesions in the colon.

-

Tissue Collection: Euthanize animals at an early time point (e.g., 4-8 weeks after the final AOM injection).[24] Dissect the colon, flush with PBS, and fix flat between filter paper in 10% neutral buffered formalin for at least 24 hours.

-

Staining: Cut the fixed colon into 2-4 cm segments. Stain the segments by immersing them in a 0.2% (w/v) solution of Methylene Blue in PBS for 3-5 minutes.[25]

-

Microscopy: Place the stained mucosal segments on a glass slide with the mucosal side up. Examine under a light microscope at 40x magnification.

-

Identification and Quantification: ACF are identified by their larger, darker staining crypts with thicker epithelial linings and elongated lumens compared to surrounding normal crypts.[25][26] Count the total number of ACF per colon segment and categorize them by the number of aberrant crypts per focus (e.g., 1-2, 3-4, ≥5 crypts/focus).[24]

Conclusion

The in vivo mechanism of action of this compound is a well-defined, multi-step process that serves as a cornerstone of experimental colorectal cancer research. As a procarcinogen, its activity is contingent upon metabolic activation by host P450 enzymes to a reactive methyldiazonium ion. This ultimate carcinogen induces pro-mutagenic O⁶-methylguanine DNA adducts, leading to signature G:C to A:T mutations. These genetic lesions provide the initiating hit by causing the constitutive activation of critical oncogenic signaling pathways, most notably Wnt/β-catenin and Ras-MAPK. Furthermore, the generation of oxidative stress and the potential for combination with inflammatory agents like DSS create a tumor-promoting microenvironment that accelerates carcinogenesis via inflammatory mediators and pathways such as NF-κB. The reliability, reproducibility, and molecular relevance of AOM-based models ensure their continued importance for elucidating CRC pathogenesis and for the preclinical evaluation of novel therapeutic and chemopreventive agents.

References

- 1. tandfonline.com [tandfonline.com]

- 2. The AOM/DSS murine model for the study of colon carcinogenesis: From pathways to diagnosis and therapy studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Role of Hepatic and Intestinal P450 Enzymes in the Metabolic Activation of the Colon Carcinogen this compound in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. Metabolism of this compound, methylazoxymethanol and N-nitrosodimethylamine by cytochrome P450IIE1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Relationship between DNA adduct levels, repair enzyme, and apoptosis as a function of DNA methylation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Wnt signaling in age-related macular degeneration: human macular tissue and mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Updates on the Significance of KRAS Mutations in Colorectal Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protective Effects of Astaxanthin against Oxidative Stress: Attenuation of TNF-α-Induced Oxidative Damage in SW480 Cells and this compound/Dextran Sulfate Sodium-Induced Colitis-Associated Cancer in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Amelioration of this compound induced-carcinogenesis by reducing oxidative stress in rat colon by natural extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. squ.elsevierpure.com [squ.elsevierpure.com]

- 16. researchgate.net [researchgate.net]

- 17. NF-κB pathway in colitis-associated cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. NF-κB pathway in colitis-associated cancers - Viennois - Translational Gastrointestinal Cancer [tgc.amegroups.com]

- 20. Initial levels of this compound-induced DNA methyl adducts are not predictive of tumor susceptibility in inbred mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Murine models of colorectal cancer: the this compound (AOM)/dextran sulfate sodium (DSS) model of colitis-associated cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Suppression of this compound‐induced colon cancer development in rats by a prostaglandin E receptor EP1‐selective antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Quantitative assessment of this compound-induced aberrant crypt foci in inbred mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Identification and quantification of aberrant crypt foci and microadenomas in the human colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Aberrant Crypt Foci as Precursors in Colorectal Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

Azoxymethane (AOM) as a Tool to Study Colorectal Carcinogenesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colorectal cancer (CRC) remains a significant global health challenge, necessitating robust and reproducible preclinical models to investigate its complex etiology and to evaluate novel therapeutic and preventive strategies.[1] Chemically-induced carcinogenesis models, particularly those utilizing the potent colon-specific carcinogen azoxymethane (B1215336) (AOM), have become indispensable tools in CRC research.[2] AOM, a metabolite of 1,2-dimethylhydrazine (B38074) (DMH), reliably induces tumors in the colon of rodents that recapitulate many of the histopathological and molecular features of human sporadic CRC.[3][4] This guide provides a comprehensive overview of the use of AOM in colorectal cancer research, detailing its mechanism of action, established experimental protocols, key signaling pathways, and quantitative data to aid in the design and interpretation of preclinical studies.

Mechanism of Action

This compound is a procarcinogen that requires metabolic activation to exert its carcinogenic effects.[2][5] Following administration, AOM is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2E1, to its active metabolite, methylazoxymethanol (B1197960) (MAM).[2][5] MAM is a highly reactive electrophile that can methylate cellular macromolecules, including DNA.[2] This methylation leads to the formation of DNA adducts, most notably O6-methylguanine, which can result in G:C to A:T transition mutations if not repaired by the cellular machinery.[2] These mutations can activate oncogenes such as K-ras and inactivate tumor suppressor genes, initiating the cascade of events leading to colorectal carcinogenesis.[3][5]

The progression of AOM-induced colorectal cancer mirrors the adenoma-carcinoma sequence observed in humans, beginning with the formation of aberrant crypt foci (ACF), which are putative preneoplastic lesions.[1] These ACFs can then progress to adenomas and ultimately invasive adenocarcinomas.[1]

Experimental Models

Two primary experimental models utilize AOM to induce colorectal cancer in rodents: the AOM-alone model for sporadic CRC and the AOM/dextran sulfate (B86663) sodium (DSS) model for colitis-associated cancer (CAC).

AOM-Alone Model

This model is designed to mimic the development of sporadic CRC, which is not preceded by chronic inflammation. It involves the repeated administration of AOM over several weeks.

AOM/DSS Model

This two-stage model is widely used to study the pathogenesis of colitis-associated cancer, which arises in the context of inflammatory bowel disease (IBD).[6] In this model, AOM acts as the initiator, inducing DNA mutations in the colonic epithelium.[6] Subsequently, the administration of DSS, a non-genotoxic inflammatory agent, in the drinking water promotes tumorigenesis by causing chronic inflammation and disrupting the colonic epithelial barrier.[6][7] This model significantly shortens the latency period for tumor development compared to the AOM-alone model.[8]

Quantitative Data on Tumor Induction

The susceptibility to AOM-induced colorectal carcinogenesis is highly dependent on the rodent strain. The following tables summarize quantitative data on tumor incidence and multiplicity in various mouse strains for both the AOM-alone and AOM/DSS models.

Table 1: Tumorigenesis in the AOM-Alone Model

| Mouse Strain | AOM Dosage and Schedule | Tumor Incidence (%) | Tumor Multiplicity (Mean ± SD) | Reference |

| A/J | 10 mg/kg, i.p., once weekly for 4 weeks | High | 9.2 ± (not specified) | [9] |

| SWR/J | 10 mg/kg, i.p., once weekly for 4-8 weeks | High | Not specified | [1] |

| FVB/N | 10 mg/kg, i.p., once weekly for 4 weeks | 100 | 3.6 ± (not specified) | [9] |

| Balb/c | 10 mg/kg, i.p., once weekly for 6 weeks | Moderate | 1.0 ± (not specified) | [9] |

| C57BL/6J | 10 mg/kg, i.p., once weekly for 4 weeks | Low/Resistant | 0 | [9] |

| AKR/J | 10 mg/kg, i.p., once weekly for 6 weeks | Resistant | 0 | [9] |

| 129/SvJ | 10 mg/kg, i.p., once weekly for 4 weeks | Resistant | 0 | [9] |

Table 2: Tumorigenesis in the AOM/DSS Model

| Mouse Strain | AOM Dosage | DSS Concentration and Schedule | Tumor Incidence (%) | Reference |

| Balb/c | 10 mg/kg, single i.p. injection | 1% in drinking water for 4 days | 100 | [1] |

| C57BL/6N | 10 mg/kg, single i.p. injection | 1% in drinking water for 4 days | 50 | [1] |

| C3H/HeN | 10 mg/kg, single i.p. injection | 1% in drinking water for 4 days | 0 (adenomas only) | [1] |

| DBA/2N | 10 mg/kg, single i.p. injection | 1% in drinking water for 4 days | 0 (adenomas only) | [1] |

Experimental Protocols

Protocol 1: AOM-Induced Sporadic Colorectal Cancer

Materials:

-

This compound (AOM)

-

Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

-

Syringes (1 mL) with 27-30 gauge needles

-

Animal weighing scale

-

Appropriate Personal Protective Equipment (PPE): lab coat, double gloves, safety glasses

Procedure:

-

AOM Preparation:

-

Caution: AOM is a potent carcinogen and should be handled with extreme care in a chemical fume hood.[10]

-

Prepare a stock solution of AOM in sterile saline or PBS. A common concentration is 10 mg/mL.[5]

-

On the day of injection, dilute the stock solution to a working concentration, typically 1 mg/mL, with sterile saline or PBS.[11]

-

Store aliquots of the stock solution at -20°C or -80°C.[10][12] Avoid repeated freeze-thaw cycles.[13]

-

-

Animal Handling and AOM Administration:

-

Monitoring and Endpoint:

-

Tissue Collection and Analysis:

-

Dissect the entire colon from the cecum to the anus.

-

Open the colon longitudinally and flush with cold PBS to remove fecal content.

-

Count and measure the size of all visible tumors.

-

Fix a portion of the tumor and adjacent normal tissue in 10% neutral buffered formalin for histopathological analysis.[11]

-

Snap-freeze another portion in liquid nitrogen for molecular analysis.[11]

-

Protocol 2: AOM/DSS-Induced Colitis-Associated Cancer

Materials:

-

This compound (AOM)

-

Dextran sulfate sodium (DSS, molecular weight 36,000-50,000 Da)

-

Sterile saline (0.9% NaCl) or PBS

-

Sterile drinking water

-

Syringes (1 mL) with 27-30 gauge needles

-

Animal weighing scale

-

Appropriate PPE

Procedure:

-

AOM Preparation and Administration:

-

DSS Administration:

-

One week after the AOM injection, replace the regular drinking water with a 1.5-3% (w/v) DSS solution.[6] The optimal concentration may vary depending on the mouse strain.[6]

-

Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.[6]

-

After the DSS treatment period, switch back to regular sterile drinking water for a recovery period of 14-16 days.[6]

-

This cycle of DSS administration followed by a recovery period is typically repeated for a total of three cycles.[6]

-

-

Monitoring and Endpoint:

-

Monitor mice daily during DSS administration for signs of colitis, including weight loss, diarrhea, and blood in the stool.[6] A weight loss of 10-20% is expected.[6]

-

The typical experimental endpoint is between 10 to 16 weeks after the initial AOM injection.[6]

-

Euthanize mice according to approved institutional protocols.

-

-

Tissue Collection and Analysis:

-

Follow the same procedure for tissue collection and analysis as described in Protocol 1.

-

Measure the colon length, as a shorter colon is indicative of more severe inflammation.[6]

-

Signaling Pathways in AOM-Induced Carcinogenesis

AOM-induced colorectal carcinogenesis involves the dysregulation of several key signaling pathways that are also central to human CRC development.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a critical regulator of intestinal stem cell proliferation and differentiation. AOM can induce mutations in key components of this pathway, such as β-catenin itself, leading to its stabilization and nuclear translocation.[9] In the nucleus, β-catenin acts as a co-activator for TCF/LEF transcription factors, driving the expression of target genes involved in cell proliferation and survival, such as c-Myc and Cyclin D1.[14]

Caption: Dysregulation of the Wnt/β-catenin pathway in AOM-induced CRC.

K-ras/MAPK Signaling Pathway

The K-ras proto-oncogene is a frequently mutated gene in AOM-induced colon tumors.[3] Activating mutations in K-ras lead to the constitutive activation of the downstream Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This results in uncontrolled cell proliferation, differentiation, and survival.

Caption: AOM-induced activation of the K-ras/MAPK signaling pathway.

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway has a dual role in cancer. In normal and early-stage cancer cells, it acts as a tumor suppressor by inhibiting cell proliferation and inducing apoptosis.[15] However, in advanced cancers, tumor cells often become resistant to the growth-inhibitory effects of TGF-β, and the pathway can paradoxically promote tumor invasion and metastasis.[15] Mutations in the TGF-β receptor type II (TGFBR2) have been observed in AOM-induced tumors.[16]

Caption: Inactivation of the TGF-β tumor suppressor pathway in CRC.

Histopathological Analysis and Biomarkers

Histopathological evaluation is crucial for characterizing the lesions induced by AOM. Tissues are typically fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). Lesions are graded based on their morphology, from aberrant crypt foci to adenomas with varying degrees of dysplasia, and finally to adenocarcinomas.[17]

Immunohistochemistry (IHC) is a valuable tool for assessing the expression and localization of key protein markers involved in colorectal carcinogenesis.

Table 3: Common Biomarkers in AOM-Induced Colorectal Cancer

| Biomarker | Function/Pathway | Typical Observation in Tumors | Reference |

| β-catenin | Wnt signaling | Nuclear and cytoplasmic accumulation | [9][14] |

| Ki-67 | Cell proliferation | Increased expression | [18] |

| PCNA | Cell proliferation | Increased expression | [14] |

| c-Myc | Wnt signaling target | Overexpression | [14] |

| Cyclin D1 | Wnt signaling target | Overexpression | [14] |

| COX-2 | Inflammation | Upregulation | [13] |

| CD68 | Macrophage marker | Increased infiltration | [19] |

| CD80 | Immune costimulation | Increased expression in dysplastic glands | [20] |

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for the AOM/DSS model.

Caption: AOM/DSS experimental workflow for inducing colitis-associated CRC.

Conclusion

This compound-based models of colorectal cancer are powerful and versatile tools for investigating the molecular mechanisms of both sporadic and colitis-associated CRC. The choice of model and rodent strain should be carefully considered based on the specific research question. A thorough understanding of the experimental protocols, underlying signaling pathways, and appropriate analytical methods is essential for obtaining reproducible and translationally relevant data. This guide provides a foundational resource for researchers, scientists, and drug development professionals utilizing AOM to advance our understanding and treatment of colorectal cancer.

References

- 1. Murine models of colorectal cancer: the this compound (AOM)/dextran sulfate sodium (DSS) model of colitis-associated cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. mpbio.com [mpbio.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. AOM/DSS Model of Colitis-Associated Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preliminary analysis of this compound induced colon tumors in inbred mice commonly used as transgenic/knockout progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. academic.oup.com [academic.oup.com]

- 13. yeasenbio.com [yeasenbio.com]

- 14. researchgate.net [researchgate.net]

- 15. TGF-β signaling alterations and susceptibility to colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Transforming Growth Factor-β Signaling Pathway in Colorectal Cancer and Its Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The AOM/DSS murine model for the study of colon carcinogenesis: From pathways to diagnosis and therapy studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. AOM/DSS Induced Colitis-Associated Colorectal Cancer in 14-Month-Old Female Balb/C and C57/Bl6 Mice—A Pilot Study [mdpi.com]

- 19. spandidos-publications.com [spandidos-publications.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Molecular Pathways Activated by Azoxymethane Exposure

Authored for: Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Azoxymethane (B1215336) (AOM) is a potent and widely utilized procarcinogen for inducing colorectal cancer (CRC) in preclinical rodent models. Its metabolic activation leads to the formation of DNA adducts, initiating a cascade of molecular events that closely mimic the pathogenesis of human sporadic CRC. This technical guide provides a comprehensive overview of the core molecular pathways dysregulated by AOM exposure. It details the initial metabolic activation and DNA damage, followed by the subsequent alterations in key signaling cascades, including the Wnt/β-catenin, K-ras/MAPK, and inflammatory pathways. This document summarizes quantitative data on tumor incidence and molecular markers, presents detailed experimental protocols for the widely used AOM and AOM/DSS models, and provides visual representations of the critical pathways and workflows to facilitate a deeper understanding of AOM-induced carcinogenesis.

Introduction to this compound-Induced Carcinogenesis

This compound is a chemical carcinogen that specifically induces colorectal cancer in rodents, making it an invaluable tool for studying the molecular biology, prevention, and treatment of this disease.[1] Upon administration, AOM is metabolized, leading to DNA damage and mutations in critical oncogenes and tumor suppressor genes, which drives the initiation and progression of colorectal tumors.[2] The AOM model, particularly when combined with the inflammatory agent dextran (B179266) sulfate (B86663) sodium (DSS), recapitulates many of the histological and molecular features of human colitis-associated cancer.[3][4]

Metabolic Activation and DNA Damage

The carcinogenic effects of AOM are not direct but require metabolic activation. This process is a critical initiating event in AOM-induced colon carcinogenesis.

Metabolic Pathway

-

Hepatic Metabolism : AOM is first metabolized in the liver by cytochrome P450 enzymes, particularly CYP2E1, through hydroxylation of the methyl group to form methylazoxymethanol (B1197960) (MAM).[3][5]

-

Formation of a Reactive Intermediate : MAM is an unstable intermediate that is further metabolized to a highly reactive electrophile, the methyl diazonium ion.[2]

-

DNA Adduct Formation : This reactive ion methylates DNA, primarily at the O6 position of guanine, forming O6-methylguanine (O6-MeG) adducts.[6][7] These adducts are highly mutagenic, leading to G:C to A:T transition mutations if not repaired.[5]

References

- 1. The AOM/DSS murine model for the study of colon carcinogenesis: From pathways to diagnosis and therapy studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Murine models of colorectal cancer: the this compound (AOM)/dextran sulfate sodium (DSS) model of colitis-associated cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The NF-κB Signaling Pathway, the Microbiota, and Gastrointestinal Tumorigenesis: Recent Advances [frontiersin.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 7. Repair and removal of this compound-induced O6-methylguanine in rat colon by O6-methylguanine DNA methyltransferase and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Cellular Responses to Azoxymethane-Induced DNA Damage: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azoxymethane (B1215336) (AOM) is a potent colon-specific procarcinogen widely used in experimental models to study the etiology and progression of colorectal cancer (CRC). Its carcinogenic effects are initiated through the induction of DNA damage, which triggers a complex network of cellular responses aimed at maintaining genomic integrity. Understanding these early events is critical for developing effective strategies for CRC prevention and therapy. This technical guide provides an in-depth overview of the initial cellular responses to AOM-induced DNA damage, with a focus on DNA adduct formation, the activation of DNA damage response (DDR) pathways, and the resulting cellular fates. The information is presented with detailed experimental protocols, quantitative data summaries, and visual diagrams of key pathways and workflows to serve as a comprehensive resource for researchers in the field.

This compound Metabolism and DNA Adduct Formation

Upon administration, AOM is metabolically activated, primarily by the cytochrome P450 enzyme CYP2E1 in the liver, to form the highly reactive electrophile, methylazoxymethanol (B1197960) (MAM). MAM is then transported to the colon, where it spontaneously decomposes to a methyldiazonium ion. This ion is a powerful alkylating agent that covalently binds to DNA, forming various DNA adducts. The most mutagenic of these is O⁶-methylguanine (O⁶-MeG), which, if not repaired, can lead to G:C to A:T transition mutations during DNA replication.

Quantitative Analysis of AOM-Induced DNA Adducts

The formation and repair of O⁶-MeG adducts are critical determinants of AOM's carcinogenic potential. The levels of these adducts can be quantified over time to understand the dynamics of DNA damage and repair.

| Time Point | AOM Dose (mg/kg) | O⁶-methylguanine Level (µmol/mol guanine) in Rat Colon | Reference |

| 2 hours | 10 | ~150 | [1] |

| 6-8 hours | 10 | Peak levels | [1] |

| 96 hours | 10 | Adducts no longer detectable | [1] |

| 12 hours | 15 | ~55 (Proximal Colon) | [2] |

| 12 hours | 15 | ~45 (Distal Colon) | [2] |

The DNA Damage Response to AOM-Induced Adducts

The presence of DNA adducts triggers a sophisticated signaling network known as the DNA Damage Response (DDR). This network coordinates cell cycle arrest, DNA repair, and, in cases of extensive damage, apoptosis. Key players in the DDR include the sensor kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which, upon activation, phosphorylate a cascade of downstream targets.

ATM/ATR Signaling Cascade

While direct evidence for AOM-induced phosphorylation of all components is still being fully elucidated, the established DDR framework suggests the following pathway is activated in response to the DNA lesions caused by AOM. The presence of DNA adducts can lead to replication fork stalling, a potent activator of the ATR-Chk1 axis. Double-strand breaks that may arise from the processing of these adducts would activate the ATM-Chk2 pathway.

Cellular Fates: Cell Cycle Arrest and Apoptosis

The activation of the DDR ultimately determines the fate of the damaged cell. To allow time for DNA repair, the cell cycle is often arrested. If the damage is too severe to be repaired, the cell undergoes programmed cell death, or apoptosis, to prevent the propagation of potentially harmful mutations.

Quantitative Analysis of Apoptosis and Cell Cycle Progression

Studies in rat models have provided quantitative insights into the kinetics of apoptosis and cell cycle changes following AOM administration.

Table 2: Time-Course of Apoptosis in Rat Colon after AOM Injection (15 mg/kg) [3][4][5]

| Time Point | Apoptotic Index (Apoptotic cells/crypt) |

| 4 hours | Increased |

| 8 hours | Peak Apoptosis |

| 24 hours | Declining |

| 3 days | Infrequent |

| 7 days | Near Normal Levels |

Table 3: Cell Cycle Distribution in Rat Colonic Mucosa after AOM Treatment [6]

| Cell Population | % of Cells in G2/M Phase |

| Normal Mucosa (Control) | Lower |

| Aberrant Crypt Foci (AOM-treated) | Higher |

| Adenomas (AOM-treated) | Higher |

| Morphologically Normal Mucosa (AOM-treated) | Higher |

Experimental Protocols

A variety of well-established experimental techniques are employed to study the early cellular responses to AOM-induced DNA damage.

Quantification of O⁶-methylguanine DNA Adducts by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of DNA adducts.

-

DNA Isolation: Isolate genomic DNA from AOM-treated and control colon tissue using a standard DNA extraction kit.

-

DNA Hydrolysis: Enzymatically digest the DNA to individual nucleosides using a cocktail of DNase I, phosphodiesterase I, and alkaline phosphatase.

-

Sample Enrichment: Use solid-phase extraction to purify and concentrate the nucleosides.

-

LC-MS/MS Analysis: Separate the nucleosides by reverse-phase HPLC and detect and quantify O⁶-methyldeoxyguanosine using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

Assessment of Apoptosis by TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Tissue Preparation: Fix colon tissue in 10% neutral buffered formalin and embed in paraffin. Cut 5 µm sections and mount on slides.

-

Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

-

Permeabilization: Treat sections with Proteinase K to permeabilize the tissue.

-

TUNEL Reaction: Incubate sections with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and biotin-dUTP. TdT will add the labeled nucleotides to the 3'-OH ends of fragmented DNA.

-

Detection: Incubate with streptavidin-HRP conjugate, followed by a chromogenic substrate such as DAB (3,3'-Diaminobenzidine) to visualize apoptotic cells (brown staining).

-

Counterstaining and Microscopy: Counterstain with a nuclear stain like hematoxylin (B73222) and visualize under a light microscope.

Analysis of Cell Proliferation by BrdU Incorporation

5-bromo-2'-deoxyuridine (BrdU) is a synthetic analog of thymidine (B127349) that is incorporated into newly synthesized DNA during the S-phase of the cell cycle.

-

BrdU Administration: Inject animals with BrdU (e.g., 50 mg/kg) intraperitoneally 1-2 hours before sacrifice.

-

Tissue Processing: Harvest and fix colon tissue as for the TUNEL assay.

-

Antigen Retrieval: Treat sections with an acid (e.g., HCl) to denature the DNA and expose the incorporated BrdU.

-

Immunohistochemistry: Incubate sections with a primary antibody against BrdU, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

-

Detection and Analysis: Visualize BrdU-positive cells using a chromogenic substrate or fluorescence microscopy. The labeling index (% of BrdU-positive cells) can be calculated.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium (B1200493) iodide (PI) staining allows for the quantification of cells in different phases of the cell cycle based on their DNA content.

-

Cell Isolation: Isolate colon crypts by incubation with an EDTA-containing buffer. Dissociate into a single-cell suspension.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Treat the cells with RNase A to remove RNA, then stain with a PI solution.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the discrimination of G0/G1, S, and G2/M phase cells.

Western Blot Analysis of DDR Protein Phosphorylation

Western blotting can be used to detect the phosphorylation and activation of key DDR proteins.

-

Protein Extraction: Lyse colon tissue or isolated cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies specific for the phosphorylated forms of ATM, ATR, Chk1, Chk2, and p53.

-

Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

O⁶-methylguanine-DNA Methyltransferase (MGMT) Activity Assay

The activity of the DNA repair enzyme MGMT can be assessed to understand the capacity of the tissue to repair O⁶-MeG adducts.

-

Protein Extraction: Prepare a cell-free extract from colon tissue.

-

Substrate Preparation: Use a synthetic oligonucleotide containing a single O⁶-methylguanine residue that is radioactively labeled.

-

Reaction: Incubate the protein extract with the radiolabeled substrate. MGMT will transfer the methyl group from the guanine (B1146940) to its own cysteine residue.

-

Separation and Quantification: Separate the protein from the oligonucleotide (e.g., by acid precipitation and filtration). The amount of radioactivity transferred to the protein is proportional to the MGMT activity.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for investigating the early cellular responses to AOM-induced DNA damage.

Conclusion

The early cellular responses to this compound-induced DNA damage are a complex and highly regulated process. The formation of O⁶-methylguanine adducts initiates a DNA damage response that culminates in cell cycle arrest, DNA repair, or apoptosis. A thorough understanding of these events, facilitated by the experimental approaches detailed in this guide, is paramount for the development of novel interventions to mitigate the carcinogenic effects of AOM and other alkylating agents. This guide serves as a foundational resource for researchers dedicated to unraveling the molecular intricacies of colorectal carcinogenesis.

References

- 1. Repair and removal of this compound-induced O6-methylguanine in rat colon by O6-methylguanine DNA methyltransferase and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Early Alterations of Apoptosis and Cell Proliferation in this compound‐initiated Rat Colonic Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aging alters acute apoptotic response to this compound in the colon of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cell cycle variations in this compound-induced rat colorectal carcinogenesis studied by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Critical Role of Cytochrome P450 in the Metabolic Activation of Azoxymethane: A Technical Guide for Researchers

An in-depth exploration of the enzymatic conversion of a potent procarcinogen and its implications for colorectal cancer research and drug development.

Executive Summary

Azoxymethane (B1215336) (AOM) is a widely utilized procarcinogen in preclinical models of colorectal cancer (CRC) due to its ability to reliably induce tumors that closely mimic the histopathological and molecular progression of human sporadic CRC. The carcinogenicity of AOM is not inherent but is contingent upon its metabolic activation to a reactive electrophile that can form mutagenic DNA adducts. This activation process is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, with CYP2E1 playing a central role. This technical guide provides a comprehensive overview of the pivotal function of cytochrome P450 in AOM bioactivation, detailing the metabolic pathways, key enzymatic players, and the resulting molecular consequences. Furthermore, this document furnishes detailed experimental protocols, quantitative data from seminal studies, and visual diagrams of the core mechanisms to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Introduction to this compound and its Carcinogenicity

AOM and its metabolic precursor, 1,2-dimethylhydrazine (B38074) (DMH), are potent colon-specific carcinogens in rodents.[1] Their utility in cancer research stems from their capacity to induce tumors preferentially in the distal colon, which share pathological features with human sporadic colorectal cancer.[1] AOM itself is biologically inert and requires metabolic processing to exert its carcinogenic effects.[1][2] This bioactivation is a critical initiating event in AOM-induced colon carcinogenesis.

The Cytochrome P450-Mediated Activation of this compound

The metabolic journey of AOM from a stable procarcinogen to a potent DNA-alkylating agent is a multi-step process primarily occurring in the liver and, to a lesser extent, the intestine.[1][3]

The Central Role of CYP2E1

The primary enzyme responsible for the initial and rate-limiting step in AOM activation is cytochrome P450 2E1 (CYP2E1).[1][4][5] This enzyme catalyzes the hydroxylation of AOM on the methyl group distal to the N(O) function, yielding methylazoxymethanol (B1197960) (MAM).[4]

Metabolic Pathway

The metabolic activation cascade proceeds as follows:

-

Hydroxylation: AOM is hydroxylated by CYP2E1 to form the unstable intermediate, methylazoxymethanol (MAM).[1][6]

-

Spontaneous Decomposition: MAM is unstable and undergoes spontaneous, non-enzymatic decomposition to yield formaldehyde (B43269) and a highly reactive methyldiazonium ion.[1][2]

-

DNA Alkylation: The methyldiazonium ion is a potent electrophile that readily alkylates DNA bases, primarily at the O6 and N7 positions of guanine, forming O6-methylguanine (O6-mG) and N7-methylguanine (N7-mG) adducts.[1][2]

-

Mutagenesis: The O6-mG adduct is particularly pro-mutagenic. If not repaired, it can lead to G:C to A:T transition mutations during DNA replication.[2] These mutations in critical genes, such as K-ras and β-catenin, are key initiating events in colorectal carcinogenesis.[2][5]

Quantitative Data on AOM Metabolism and Carcinogenesis

The following tables summarize key quantitative findings from studies investigating the role of CYP enzymes in AOM activation.

In Vitro Enzyme Kinetics

| Substrate | Enzyme | Vmax (nmol/nmol P450/min) | Reference |

| This compound | Purified CYP2E1 | 2.88 ± 1.14 | [7] |

| Methylazoxymethanol | Purified CYP2E1 | 2.87 ± 0.59 | [7] |

Effect of CYP2E1 Deficiency on AOM-Induced DNA Adducts in Mice

This table illustrates the percentage reduction in O6-methylguanine levels in various organs of CYP2E1-null mice compared to wild-type mice after AOM administration.[4][8]

| Organ | Reduction in O6-mG Levels (%) | Reference |

| Liver | 87 | [4][8] |

| Colon | 48 | [4][8] |

| Kidney | 70 | [4][8] |

| Lung | 43 | [4][8] |

Impact of Tissue-Specific P450 Reductase Deletion on AOM-Induced DNA Adducts

This table shows the changes in DNA adduct levels in mice with liver-specific (LCN) or intestinal epithelium-specific (IECN) deletion of cytochrome P450 reductase (CPR), which is essential for all microsomal P450 activity.[1][6]

| Mouse Strain | Tissue | Change in O6-mG vs. Wild-Type | Change in N7-mG vs. Wild-Type | Reference |

| LCN | Liver | >60% Decrease | >60% Decrease | [1][6] |

| LCN | Proximal Colon | ~1.5-fold Increase | ~2.1-fold Increase | [1][6] |

| LCN | Distal Colon | ~1.5-fold Increase | ~2.9-fold Increase | [1][6] |

| IECN | Small Intestine | >50% Decrease | >50% Decrease | [1] |

| IECN | Colon | No significant change | No significant change | [1] |

Experimental Protocols

In Vitro Assay for Methylazoxymethanol (MAM) Formation

This protocol is adapted from studies measuring the conversion of AOM to MAM in microsomal incubations.[1][6]

-

Reaction Mixture: Prepare a reaction mixture containing 0.2 mg/mL microsomal protein, 500 µM AOM, and an NADPH-generating system in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 7.4).

-

Incubation: Incubate the reaction mixture at 37°C for 10 minutes.

-

Termination: Stop the reaction by adding a quenching agent (e.g., ice-cold ammonium (B1175870) acetate).

-

Detection of Formaldehyde: MAM is unstable and decomposes to formaldehyde. Detect formaldehyde using the chromotropic acid method.

-

Controls: Run parallel control assays in the absence of either AOM or microsomes to correct for any non-enzymatic conversion.

In Vitro DNA Adduct Formation Assay

This method is used to assess the formation of DNA adducts by reactive AOM metabolites in a microsomal system.[6]

-

Reaction Mixture: Prepare a 1.0 mL reaction mixture containing 0.5–2.0 mg/mL microsomes, 1 mg/mL calf thymus DNA, 200 µM AOM, 1 mM EDTA, 20 mM MgCl2, 0.3 M KCl, and 1.5 mM NADPH in 0.1 M Tris–HCl buffer (pH 7.4).

-

Incubation: Incubate at 37°C for 60 minutes in a shaking water bath. Add an additional 30 nmol of NADPH after 30 minutes.

-

DNA Isolation: Stop the reaction and isolate the DNA using standard phenol-chloroform extraction and ethanol (B145695) precipitation methods.

-

Adduct Analysis: Hydrolyze the DNA and analyze the levels of O6-mG and N7-mG using sensitive analytical techniques such as LC-MS/MS.

In Vivo AOM Administration for Colon Carcinogenesis Studies in Rodents

This is a general protocol for inducing colon tumors in rats or mice.[9][10][11]

-

Animal Model: Male F344 rats or C57BL/6 mice are commonly used.

-

AOM Preparation: Dissolve AOM in sterile saline or phosphate-buffered saline (PBS) to the desired concentration (e.g., 1 mg/mL). Sterile-filter the solution.[11]

-

Administration: Administer AOM via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. A common dose for rats is 15 mg/kg body weight, once weekly for 2-4 weeks.[9] For mice, a dose of 10 mg/kg is often used.[10]

-

Monitoring: Monitor the animals for health status, including body weight and clinical signs of distress.

-

Termination and Tissue Collection: Euthanize the animals at a predetermined endpoint (e.g., 20-32 weeks after the last AOM injection).[9][10]

-

Tumor Assessment: Dissect the colon, count the number of tumors, and measure their size.[10]

-

Histopathological Analysis: Fix the colon tissue in 10% neutral buffered formalin for histopathological examination.[10]

Downstream Signaling Pathways Implicated in AOM-Induced Carcinogenesis

The mutagenic DNA adducts formed as a result of AOM's metabolic activation lead to the dysregulation of several key intracellular signaling pathways that drive the initiation and progression of colorectal cancer.

Conclusion

The metabolic activation of this compound by cytochrome P450 enzymes, particularly CYP2E1, is a critical and indispensable step in its carcinogenic action. This process, which converts the procarcinogen into a potent DNA-alkylating agent, initiates a cascade of genetic and signaling alterations that culminate in the development of colorectal cancer. A thorough understanding of this activation pathway is paramount for researchers utilizing the AOM model to investigate the mechanisms of colon carcinogenesis and to evaluate the efficacy of novel chemopreventive and therapeutic agents. The data and protocols presented in this guide offer a foundational resource for the design and interpretation of studies in this vital area of cancer research. The interplay between hepatic and intestinal CYP-mediated metabolism underscores the complex in vivo disposition of AOM and highlights important considerations for the development of targeted cancer prevention strategies.

References

- 1. Role of Hepatic and Intestinal P450 Enzymes in the Metabolic Activation of the Colon Carcinogen this compound in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Role of hepatic and intestinal p450 enzymes in the metabolic activation of the colon carcinogen this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The signal pathways in this compound-induced colon cancer and preventive implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Metabolism of this compound, methylazoxymethanol and N-nitrosodimethylamine by cytochrome P450IIE1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differential effects of CYP2E1 status on the metabolic activation of the colon carcinogens this compound and methylazoxymethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Modulation of this compound-induced mutational activation of ras protooncogenes by chemopreventive agents in colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

The Molecular Scars of a Potent Carcinogen: A Technical Guide to Azoxymethane-Induced Genetic and Epigenetic Alterations

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core genetic and epigenetic alterations induced by azoxymethane (B1215336) (AOM), a widely used procarcinogen in colorectal cancer (CRC) research. This document provides a comprehensive overview of the molecular landscape shaped by AOM, offering valuable insights for researchers and professionals involved in oncology and drug development. We will explore the key genetic mutations, epigenetic modifications, and dysregulated signaling pathways that are hallmarks of AOM-induced carcinogenesis. Detailed experimental protocols and structured quantitative data are presented to facilitate the design and interpretation of preclinical studies.

Introduction: this compound as a Tool in Colorectal Cancer Research

This compound is a potent and specific colon carcinogen that reliably induces tumors in rodents, closely mimicking the molecular and pathological progression of human sporadic CRC.[1] Its utility in preclinical research stems from its ability to recapitulate the adenoma-carcinoma sequence, allowing for the study of neoplastic development from early preneoplastic lesions, known as aberrant crypt foci (ACF), to malignant adenocarcinomas.[1][2] Understanding the genetic and epigenetic consequences of AOM exposure is crucial for elucidating the mechanisms of colorectal carcinogenesis and for the development of novel preventative and therapeutic strategies.

Metabolic Activation of this compound

AOM is a procarcinogen, meaning it requires metabolic activation to exert its carcinogenic effects.[2] This process is initiated in the liver by cytochrome P450 enzymes, particularly CYP2E1, which hydroxylate AOM to form methylazoxymethanol (B1197960) (MAM).[3] MAM is then transported to the colon, where it is further metabolized to a highly reactive methyldiazonium ion. This ultimate carcinogen readily methylates DNA, primarily at the O6 and N7 positions of guanine.[1] The formation of O6-methylguanine adducts is a critical mutagenic event that, if not repaired, leads to G:C to A:T transition mutations during DNA replication.[1]

Genetic Alterations Induced by this compound

The mutagenic action of AOM leads to a predictable pattern of genetic alterations, primarily in key oncogenes and tumor suppressor genes that regulate cellular proliferation and survival.

Key Gene Mutations

The most frequently mutated genes in AOM-induced colorectal tumors are K-ras and β-catenin (Ctnnb1).[4][5] These mutations are early and critical events in the initiation of tumorigenesis.

-

K-ras : Activating mutations in the K-ras gene, a key component of the MAPK signaling pathway, are frequently observed. These mutations typically occur at codon 12 and, to a lesser extent, codon 13.[6] The G to A transition is the most common type of mutation observed.[7]

-

β-catenin : Mutations in the β-catenin gene, a central player in the Wnt signaling pathway, are also highly prevalent. These mutations often occur in the glycogen (B147801) synthase kinase-3β (GSK-3β) phosphorylation consensus motif, specifically at codons 32, 33, 34, 37, and 41 in rodents.[8][9][10] These mutations prevent the degradation of β-catenin, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus, where it activates target genes involved in cell proliferation.[4]

Quantitative Data on Gene Mutations

The following tables summarize the frequency of key gene mutations observed in AOM-induced colorectal cancer models from various studies.

Table 1: Frequency of K-ras Mutations in AOM-Induced Rodent Colorectal Tumors

| Lesion Type | Animal Model | Codon(s) | Mutation Frequency (%) | Reference(s) |

| Aberrant Crypt Foci (ACF) | F344 Rats | 12 | 7.4 (2/27) | [6] |

| Hyperplastic ACF | Rats | 12 | 70 (7/10) | [3] |

| Adenomas | F344 Rats | 12 & 13 | 4.3 (1/23) | [6] |

| Adenocarcinomas | F344 Rats | 12 & 13 | 37 (10/27) | [6] |

| Adenocarcinomas | Rats | 12 | 27 (7/26) | [3] |

| Tumors | Mice (WT) | 12 & 13 | 5 (1/19) | [1] |

| Tumors | Mice (CEABAC) | 12 & 13 | 6 (2/33) | [1] |

Table 2: Frequency of β-catenin Mutations in AOM-Induced Rodent Colorectal Tumors

| Lesion Type | Animal Model | Codon(s) | Mutation Frequency (%) | Reference(s) |

| Dysplastic ACF | Rats | 32, 34 | 67 (2/3) | [3] |

| Adenomas | Rats | 32, 34 | 33 (2/6) | [3] |

| Adenocarcinomas | Rats | 32, 34 | 77 (20/26) | [3][11] |

| Tumors | ICR Mice | 33, 34, 37, 41 | 100 (10/10) | [9][10] |

| Tumors | Mice (WT) | 32, 34, 41 | 53 | [1] |

| Tumors | Mice (CEABAC) | 32, 34, 41 | 64 | [1] |

Epigenetic Alterations Induced by this compound

Beyond direct genetic mutations, AOM also induces profound changes in the epigenome, affecting DNA methylation and histone modifications. These alterations contribute significantly to the dysregulation of gene expression during carcinogenesis.

DNA Methylation Changes

AOM-induced colorectal tumors exhibit a dual alteration in DNA methylation patterns: global hypomethylation and gene-specific hypermethylation.[12]

-

Global DNA Hypomethylation: Similar to human colorectal cancer, AOM-induced tumors display a general decrease in the overall level of DNA methylation.[6][12] This can lead to genomic instability and the activation of oncogenes.

-

Gene-Specific Hypermethylation: In contrast to the global trend, the promoter regions of specific tumor suppressor genes often become hypermethylated. This epigenetic silencing can inactivate genes involved in cell cycle control, DNA repair, and apoptosis. Genes reported to be aberrantly methylated in AOM-induced tumors include Zik1 and Gja9.[12] Interestingly, some genes like Cdkn2a/p16, Igfbp3, Mgmt, Id4, and Cxcr4 show methylation in both tumor and normal colon mucosa in AOM-treated animals.[12]

Histone Modifications

AOM treatment also leads to alterations in histone modifications, which play a crucial role in regulating chromatin structure and gene accessibility. Studies have shown that AOM can induce changes in histone acetylation and methylation. For instance, AOM can lead to increased histone H3 acetylation (H3Ac) and trimethylation of histone H3 at lysine (B10760008) 9 (H3K9Me3) and phosphorylation of histone H3 at serine 10 (H3S10P) at the promoters of certain Wnt signaling-related genes.

Dysregulation of Cellular Signaling Pathways

The genetic and epigenetic alterations induced by AOM converge on several critical signaling pathways that control cell proliferation, survival, and differentiation.

Wnt/β-catenin Pathway

The Wnt/β-catenin pathway is a central player in AOM-induced colorectal carcinogenesis.[4] Activating mutations in β-catenin or, less frequently in this model, inactivating mutations in Apc, lead to the stabilization and nuclear accumulation of β-catenin. In the nucleus, β-catenin acts as a co-activator for the TCF/LEF family of transcription factors, driving the expression of target genes such as c-Myc and Cyclin D1, which promote cell cycle progression.[13]

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade frequently dysregulated in AOM-induced tumors. Activating mutations in K-ras lead to the constitutive activation of the downstream MAPK cascade, which includes RAF, MEK, and ERK. This sustained signaling promotes cell proliferation, survival, and differentiation, contributing to tumorigenesis.

Experimental Protocols

Reproducible and well-characterized animal models are essential for studying AOM-induced carcinogenesis. Below are detailed protocols for the AOM-only and AOM/Dextran Sodium Sulfate (DSS) models.

AOM-Induced Sporadic Colorectal Cancer Model (Mouse)

This protocol is designed to model sporadic CRC development.

Materials:

-

This compound (AOM)

-

Sterile 0.9% saline

-

6-8 week old male mice (A/J or BALB/c strains are susceptible)[5]

-

Standard laboratory animal housing and care facilities

Procedure:

-

Acclimatization: Acclimate mice to the animal facility for at least one week prior to the experiment.

-

AOM Preparation: Prepare a fresh solution of AOM in sterile 0.9% saline at a concentration of 1 mg/mL. AOM is a potent carcinogen and should be handled with appropriate safety precautions in a chemical fume hood.

-

AOM Administration: Administer AOM via intraperitoneal (i.p.) injection at a dose of 10 mg/kg body weight. Injections are typically given once a week for 6 weeks.[14]

-

Monitoring: Monitor the animals' health, including body weight, at least twice a week.

-

Termination and Tissue Collection: At the designated experimental endpoint (e.g., 20-30 weeks after the first AOM injection), euthanize the mice.

-

Colon Dissection and Analysis: Carefully dissect the entire colon, flush with phosphate-buffered saline (PBS), and open it longitudinally. Count and measure the size of all visible tumors. Tissues can be fixed in 10% neutral buffered formalin for histopathological analysis or snap-frozen in liquid nitrogen for molecular analysis.

AOM/DSS-Induced Colitis-Associated Cancer Model (Mouse)

This protocol accelerates tumorigenesis by inducing chronic inflammation and is a model for colitis-associated cancer.

Materials:

-

This compound (AOM)

-

Dextran Sodium Sulfate (DSS), molecular weight 36,000-50,000 Da

-

Sterile 0.9% saline

-

6-8 week old male C57BL/6 mice[15]

-

Standard laboratory animal housing and care facilities

Procedure:

-

Acclimatization: Acclimate mice for at least one week.

-

AOM Injection: On day 0, administer a single i.p. injection of AOM at a dose of 10-12.5 mg/kg body weight.[16]

-

DSS Administration (Cycle 1): One week after the AOM injection (day 7), replace the drinking water with a 1.5-2.5% (w/v) DSS solution. Provide the DSS solution for 5-7 consecutive days.

-

Recovery Period: After the DSS treatment, provide the mice with regular drinking water for a recovery period of 14 days.

-

Subsequent DSS Cycles: Repeat the cycle of DSS administration followed by a recovery period for a total of two to three cycles.[16]

-

Monitoring: Monitor the mice daily during and after DSS administration for clinical signs of colitis, such as weight loss, diarrhea, and blood in the stool. A 15-20% body weight loss after the first DSS cycle is indicative of successful colitis induction.[14]

-

Termination and Tissue Collection: Euthanize the mice at the experimental endpoint (e.g., 10-16 weeks after the AOM injection).

-

Colon Dissection and Analysis: Process the colon as described in the AOM-only protocol.

Analysis of Genetic Alterations

DNA Extraction:

-

Excise tumor and adjacent normal tissue from the colon.

-

Extract genomic DNA using a commercially available DNA extraction kit according to the manufacturer's instructions.

PCR and Sequencing:

-

Amplify the relevant exons of K-ras (typically exon 1) and β-catenin (typically exon 3) using polymerase chain reaction (PCR) with specific primers.

-

Analyze the PCR products for mutations using techniques such as single-strand conformation polymorphism (SSCP) analysis followed by direct Sanger sequencing of samples with altered mobility, or directly by next-generation sequencing.[3][9]

Analysis of DNA Methylation

Bisulfite Conversion:

-

Treat genomic DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

Methylation-Specific PCR (MSP):

-

Design two pairs of PCR primers for the target CpG island: one pair specific for the methylated sequence and another for the unmethylated sequence.

-